molecular formula C22H25FN6O2 B2834069 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014053-11-2

8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2834069
CAS No.: 1014053-11-2
M. Wt: 424.48
InChI Key: XLJCARFOKIYPLP-UHFFFAOYSA-N
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Description

8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a fluorobenzyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the pyrazole ring and the fluorobenzyl group. Common reagents used in these reactions include alkyl halides, pyrazole derivatives, and fluorobenzyl bromide. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
  • 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-bromobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-1-(2-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and bioavailability compared to its chloro- and bromo-substituted analogs.

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-7-ethyl-1-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O2/c1-5-15-12-16(6-2)29(25-15)21-24-19-18(27(21)7-3)20(30)28(22(31)26(19)4)13-14-10-8-9-11-17(14)23/h8-12H,5-7,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJCARFOKIYPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2CC)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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